Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide composed of six amino acids: arginine, glycine, aspartic acid, D-phenylalanine, and cysteine. This compound is notable for its ability to bind specifically to integrin receptors, particularly the alpha-v beta-3 integrin, which is overexpressed in various tumors. The cyclic structure enhances its stability and bioavailability compared to linear peptides, making it a valuable candidate in biomedical applications such as targeted drug delivery and cancer therapy .
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is classified as a cyclic RGD (arginine-glycine-aspartic acid) peptide. It is synthesized through various methods in research laboratories and is commercially available from suppliers such as Bachem and Fisher Scientific. The compound is identified by its CAS number 862772-11-0 and has a molecular formula of C24H34N8O7S with a molecular weight of 578.65 g/mol .
The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can be achieved through solid-phase peptide synthesis techniques, which allow for the creation of peptides with high purity and yield. The process typically involves:
The cyclization process not only stabilizes the peptide but also enhances its binding affinity to integrin receptors. This method allows for precise control over the amino acid sequence and modifications, facilitating the development of tailored peptides for specific applications.
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) features a unique cyclic structure that contributes to its biological activity. The cyclic arrangement reduces the conformational flexibility of the peptide, allowing for a more defined interaction with target receptors.
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:
The binding affinity of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) to integrins allows it to be utilized in targeted therapies, particularly in oncology where integrin expression is elevated .
The mechanism of action for Cyclo(-Arg-Gly-Asp-D-Phe-Cys) primarily involves its interaction with integrin receptors on cell surfaces. Upon binding to alpha-v beta-3 integrins:
Studies have shown that Cyclo(-Arg-Gly-Asp-D-Phe-Cys) effectively inhibits the binding of vitronectin to immobilized alpha-v beta-3 receptors, indicating its potential role in therapeutic interventions targeting tumor vasculature .
The compound's properties make it suitable for use in drug delivery systems where stability and bioavailability are critical factors .
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has diverse applications in scientific research and medicine:
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) (c[RGDfC]) is a pentapeptide featuring a constrained cyclic structure formed by a cysteine-cysteine disulfide bond or amide linkage. This cyclization forces the Arg-Gly-Asp (RGD) motif—a universal integrin recognition sequence found in extracellular matrix proteins like fibronectin—into a bioactive conformation that optimizes interactions with the αvβ3 integrin binding pocket [2] [8]. Key structural features governing its specificity include:
Table 1: Structural Features Enabling αvβ3 Binding Specificity
Structural Element | Role in αvβ3 Binding | Consequence |
---|---|---|
Cyclic backbone (Cys-Cys) | Restricts RGD motif to β-turn conformation | 10-fold higher affinity vs. linear RGD |
D-Phenylalanine | Occupies hydrophobic subpocket near β3 subunit | Blocks competing ligands (e.g., vitronectin) |
Arginine guanidinium group | Forms bidentate salt bridge with αv Asp218/Asp150 | Kd = 3.87 ± 0.05 nM [6] |
Aspartic acid carboxylate | Coordinates MIDAS Mg²⁺ ion | Disrupts integrin-ligand signaling |
c[RGDfC] functions as a competitive antagonist by inducing non-productive conformational shifts in αvβ3 integrin:
The disruption of αvβ3-mediated adhesion by c[RGDfC] induces profound alterations in oncogenic and stemness signaling networks:
Table 2: c[RGDfC]-Mediated Signaling Effects in Tumor and Stem Cells
Signaling Node | Change | Functional Outcome | Experimental Evidence |
---|---|---|---|
FAK (Y397) | ↓ 85% phosphorylation | Loss of focal adhesions | mESC detachment [2] |
AKT (S473) | ↓ 80% phosphorylation | FOXO1 nuclear translocation | Oct4/Sox2/Nanog suppression [2] [4] |
mTORC1 activity | ↓ 75% | Reduced protein synthesis | Tumor growth arrest [9] |
Bcl-2/Bax ratio | ↓ 60% | Caspase-9 activation | Chemosensitization [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7